molecular formula C11H12N2O3 B11050728 2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo-

2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo-

Cat. No. B11050728
M. Wt: 220.22 g/mol
InChI Key: MATMPHDZHIMZRH-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo- is a heterocyclic compound that belongs to the benzoxazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reduction of nitro ethers using iron and acetic acid or zinc and ammonium chloride .

Industrial Production Methods

Industrial production of benzoxazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo- involves its interaction with molecular targets such as human topoisomerase I. This enzyme is crucial for DNA replication and transcription, and the compound inhibits its activity by preventing enzyme-substrate binding . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazine-4-acetamide, 3,4-dihydro-6-methyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit human topoisomerase I sets it apart from other benzoxazine derivatives .

properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-7-2-3-9-8(4-7)13(5-10(12)14)11(15)6-16-9/h2-4H,5-6H2,1H3,(H2,12,14)

InChI Key

MATMPHDZHIMZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)N

Origin of Product

United States

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